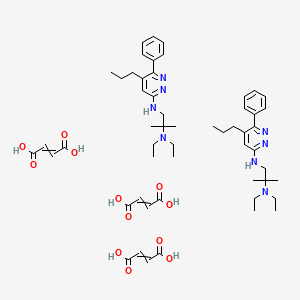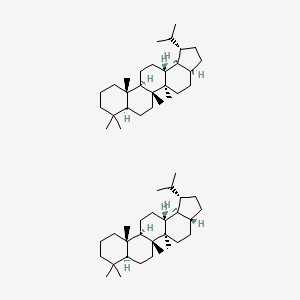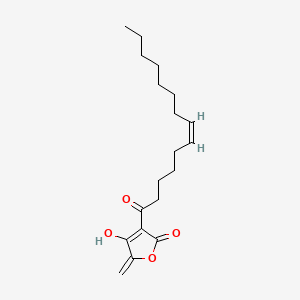
2-Pentanone, 4-hydroxy-4-methoxy- (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pentanone, 4-hydroxy-4-methoxy- (9CI) is a chemical compound with the molecular formula C6H12O3. It is also known as 4-hydroxy-4-methoxypentan-2-one. This compound is characterized by the presence of both hydroxyl and methoxy functional groups attached to a pentanone backbone. It is used in various chemical processes and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 4-hydroxy-4-methoxy- (9CI) can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-2-pentanone with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, allowing the methoxy group to be introduced into the molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or crystallization are employed to obtain the final compound in its desired form.
化学反応の分析
Types of Reactions
2-Pentanone, 4-hydroxy-4-methoxy- (9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-pentanone, 4-methoxy- (9CI), while reduction of the ketone group can produce 4-hydroxy-4-methoxypentanol.
科学的研究の応用
2-Pentanone, 4-hydroxy-4-methoxy- (9CI) has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism by which 2-Pentanone, 4-hydroxy-4-methoxy- (9CI) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems.
類似化合物との比較
Similar Compounds
4-Hydroxy-4-methyl-2-pentanone:
2-Pentanone, 4-hydroxy-4-ethyl- (9CI): This compound has an ethyl group instead of a methoxy group.
Uniqueness
2-Pentanone, 4-hydroxy-4-methoxy- (9CI) is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts where these functional groups are required.
特性
CAS番号 |
131023-29-5 |
|---|---|
分子式 |
C6H12O3 |
分子量 |
132.16 g/mol |
IUPAC名 |
4-hydroxy-4-methoxypentan-2-one |
InChI |
InChI=1S/C6H12O3/c1-5(7)4-6(2,8)9-3/h8H,4H2,1-3H3 |
InChIキー |
OZRLQWQABFEBBB-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(C)(O)OC |
正規SMILES |
CC(=O)CC(C)(O)OC |
同義語 |
2-Pentanone, 4-hydroxy-4-methoxy- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1,4]Dioxino[2,3-d]pyrimidine](/img/structure/B590623.png)

![1h-Pyrimido[4,5-c][1,2]oxazine](/img/structure/B590630.png)
![barium(2+);5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B590632.png)


